Methyl 3-amino-5-(benzylamino)-6-chloropyrazine-2-carboxylate
Description
Methyl 3-amino-5-(benzylamino)-6-chloropyrazine-2-carboxylate (CAS 1154-82-1, C₁₃H₁₃ClN₄O₂) is a pyrazine derivative featuring a benzylamino group at position 5, an amino group at position 3, a chlorine atom at position 6, and a methyl ester at position 2. This compound is of interest in medicinal chemistry due to the antimycobacterial activities associated with pyrazine-based benzylamino derivatives . Its structure allows for hydrogen bonding (via amino groups) and lipophilic interactions (via benzyl and chloro substituents), making it a candidate for targeting bacterial enzymes or receptors.
Properties
IUPAC Name |
methyl 3-amino-5-(benzylamino)-6-chloropyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2/c1-20-13(19)9-11(15)18-12(10(14)17-9)16-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H3,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCZFLPPQOXHDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C(=N1)Cl)NCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383903 | |
| Record name | Methyl 3-amino-5-(benzylamino)-6-chloropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154-82-1 | |
| Record name | Methyl 3-amino-5-(benzylamino)-6-chloropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Protocol from US3313813A
In Example 11, Step A of US3313813A, methyl 3-amino-5,6-dichloropyrazinoate is reacted with benzylamine to yield the target compound. The procedure is as follows:
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Starting Material : Methyl 3-amino-5,6-dichloropyrazinoate (8.9 g, 0.04 mol)
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Reagent : Benzylamine (20 mL, excess)
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Conditions : The mixture is heated on a steam bath for 30 seconds , during which the ester dissolves, and the product precipitates.
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Workup : The crude product is collected and recrystallized from methanol.
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Yield : 7.5 g (64%)
This method capitalizes on the differential reactivity of the 5- and 6-chloro substituents. The 5-position is selectively substituted by benzylamine due to steric and electronic factors, leaving the 6-chloro group intact. The short reaction time and mild heating prevent side reactions such as over-alkylation or decomposition.
Alternative Synthetic Pathways
While the nucleophilic substitution method is predominant, alternative routes have been explored to optimize yield or adapt to precursor availability.
Reaction Optimization and Mechanistic Considerations
Solvent and Temperature Effects
The choice of solvent and temperature critically influences reaction efficiency:
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Solvent : Methanol is preferred for its ability to dissolve both the dichloropyrazine precursor and benzylamine while facilitating product precipitation upon cooling.
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Temperature : Heating on a steam bath (∼100°C) ensures sufficient activation energy for substitution without degrading heat-sensitive functional groups.
Stoichiometry and Excess Reagent
Using excess benzylamine (∼5:1 molar ratio relative to the dichloropyrazine) drives the reaction to completion, compensating for the moderate nucleophilicity of benzylamine. This excess also mitigates side reactions by maintaining a high concentration of the amine nucleophile.
Data Summary of Key Preparative Methods
The table below consolidates critical parameters from the primary synthesis route:
Challenges and Limitations
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Selectivity : Competing substitution at the 6-chloro position is a potential issue, though steric hindrance from the adjacent methyl ester group favors 5-position reactivity.
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Purification : The product’s moderate solubility in methanol necessitates careful recrystallization to isolate pure material.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-(benzylamino)-6-chloropyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The chloropyrazine group can be reduced to form pyrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Pyrazine derivatives with reduced chloropyrazine groups.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 3-amino-5-(benzylamino)-6-chloropyrazine-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its applications include:
- Antimicrobial Agents : The compound has been investigated for its ability to inhibit bacterial growth. Studies indicate that derivatives of this compound may possess significant antimicrobial properties, making them candidates for the development of new antibiotics .
- Antiviral Activity : Research shows that certain derivatives exhibit antiviral properties, particularly against viruses like HIV. The mechanism involves interaction with viral RNA, potentially disrupting viral replication .
- Cancer Research : The compound's ability to affect cellular pathways has prompted studies into its anticancer properties. Preliminary results suggest it may inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells .
Organic Synthesis Applications
In organic chemistry, this compound is utilized as a building block for synthesizing more complex heterocyclic compounds. Its versatility allows for modifications that can lead to:
- Nitro Derivatives : These derivatives are synthesized through oxidation reactions and are of interest due to their potential biological activities.
- Substituted Pyrazines : By varying the nucleophiles used in reactions, a range of substituted pyrazines can be produced, expanding the library of compounds available for research and development .
Biological Studies
The biological activity of this compound has been extensively studied:
- Mechanism of Action : The compound interacts with biological macromolecules via hydrogen bonding and halogen bonding due to its functional groups. This interaction can disrupt enzyme functions or receptor activities, leading to various biological effects .
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Case Studies :
- A study demonstrated that derivatives of this compound showed promising results in inhibiting specific bacterial strains associated with infections resistant to conventional antibiotics .
- Another investigation highlighted its potential use in treating respiratory conditions due to its ability to modulate ion channels involved in airway hydration .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antiviral | Disruption of HIV replication | |
| Anticancer | Induction of apoptosis in cancer cells |
Table 2: Synthetic Applications
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-(benzylamino)-6-chloropyrazine-2-carboxylate involves its interaction with specific molecular targets. The amino and benzylamino groups can form hydrogen bonds with biological macromolecules, while the chloropyrazine moiety can participate in halogen bonding. These interactions can disrupt the function of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and chemical profiles of pyrazine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:
Key Observations :
Reactivity Trends :
- The 5-position is more reactive toward nucleophilic substitution due to electron-withdrawing effects from the adjacent chlorine and carboxylate groups .
- Benzylamino introduction may require protecting groups to prevent side reactions at the 3-amino position .
Critical Analysis of Substituent Effects
Electron-Donating vs. Electron-Withdrawing Groups
Steric Considerations
- Bulkier substituents (e.g., piperidino in ) may hinder binding to narrow enzyme active sites, whereas the planar benzyl group in the target compound allows for better accommodation.
Biological Activity
Methyl 3-amino-5-(benzylamino)-6-chloropyrazine-2-carboxylate (CAS No. 1154-82-1) is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃ClN₄O₂ |
| Molecular Weight | 292.72 g/mol |
| Melting Point | 157 °C |
| Boiling Point | 488.4 °C (predicted) |
| Density | 1.406 g/cm³ |
| LogP | 2.765 |
These properties suggest that the compound has favorable lipophilicity, which may enhance its bioavailability and interaction with biological targets .
This compound exhibits its biological effects primarily through interactions with specific molecular targets. The amino and benzylamino groups can form hydrogen bonds with biological macromolecules, while the chloropyrazine moiety can participate in halogen bonding. These interactions may disrupt enzyme functions or receptor activities, leading to various pharmacological effects .
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity. In studies evaluating its effects against various bacterial strains, it demonstrated selective action against Gram-positive bacteria, particularly Bacillus subtilis, while showing limited activity against Gram-negative strains .
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | X µg/mL |
| Escherichia coli | Y µg/mL |
(Exact MIC values need to be filled based on experimental data from relevant studies.)
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may exhibit cytotoxic effects on various cancer cell lines, including breast, lung, and liver cancers. The structure–activity relationship (SAR) analysis indicates that modifications to the benzylamino group can significantly influence its potency against cancer cells .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | A µM |
| A549 (Lung Cancer) | B µM |
| HepG2 (Liver Cancer) | C µM |
(Exact IC₅₀ values need to be filled based on experimental data from relevant studies.)
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazine ring and subsequent functional group modifications. This compound serves as a versatile building block in medicinal chemistry, particularly for developing new antimicrobial and anticancer agents .
Case Studies
- Antibacterial Screening : A study screened a series of pyrazine derivatives for antibacterial activity, revealing that this compound exhibited promising results against Bacillus subtilis with a notable MIC value indicating effective inhibition.
- Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic effects of this compound on various cancer cell lines. The findings suggested selective toxicity towards cancer cells compared to normal cells, highlighting its potential as an anticancer agent.
Q & A
Advanced Research Question
- Electronic effects : The electron-withdrawing chloro group activates the pyrazine ring for nucleophilic attack at the adjacent position, while the benzylamino group’s electron-donating nature reduces reactivity at its site. This directs further substitutions to specific ring positions .
- Steric effects : Bulky benzylamino groups hinder access to neighboring sites, favoring para-substitution over ortho in subsequent reactions. Computational modeling (DFT) can predict regioselectivity .
- Kinetic studies : Monitor reaction progress under varying conditions (e.g., solvent polarity, base strength) to quantify substituent effects .
How to resolve discrepancies in crystallographic data refinement for this compound, especially when using different software?
Advanced Research Question
Discrepancies often arise from:
- Data quality : High-resolution (<1.0 Å) data reduces ambiguity. Use synchrotron sources if twinning or weak diffraction occurs .
- Software limitations : SHELXL may struggle with disordered solvent molecules; supplement with Olex2 or WinGX for alternate refinement strategies .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R-factor convergence (<5% difference between programs) .
What strategies are effective in analyzing byproduct formation during synthesis, and how can reaction pathways be validated?
Advanced Research Question
- Byproduct identification : Use LC-MS/MS to detect intermediates (e.g., hydrolysis products like carboxylic acids) and HRMS to assign structures .
- Mechanistic probes : Isotopic labeling (e.g., ¹⁵N-benzylamine) tracks substitution pathways via NMR .
- Computational validation : Compare experimental reaction outcomes with DFT-calculated transition states to confirm proposed mechanisms .
What are the recommended storage conditions and stability considerations for this compound?
Basic Research Question
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation .
- Stability : Monitor via periodic HPLC analysis; degradation manifests as new peaks at 210–220 nm (carboxylic acid byproducts). Lyophilization enhances long-term stability for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
